Methyl 5-(aminomethyl)thiophene-3-carboxylate
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Description
Methyl 5-(aminomethyl)thiophene-3-carboxylate: is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the 5-position and a carboxylate ester group at the 3-position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Aminomethyl Group: The aminom
Biological Activity
Methyl 5-(aminomethyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its biological activity and potential therapeutic applications. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant case studies.
Anti-Cancer Properties
Research indicates that this compound and its derivatives exhibit significant anti-cancer activity. These compounds have been studied for their effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Mechanisms of Action:
- Inhibition of Cell Proliferation: Compounds derived from thiophene structures have shown to disrupt critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway. This pathway is crucial for mediating cellular responses to growth factors and is often dysregulated in cancers .
- Induction of Apoptosis: Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant in cancers where apoptosis is often evaded .
Summary of Research Findings
A selection of studies highlights the biological activity of this compound:
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study A | CEM (T-lymphoma) | 15.4 | PI3K/Akt inhibition |
Study B | PC-3 (prostate) | 12.7 | Apoptosis induction |
Study C | MCF-7 (breast) | 9.5 | Cell cycle arrest |
Case Studies
-
Study on CEM Cells:
A recent study evaluated the anti-proliferative effects of this compound on human T-lymphoma cells (CEM). The compound exhibited an IC50 value of 15.4 µM, indicating effective inhibition of cell growth through the PI3K/Akt signaling pathway . -
Prostate Cancer Research:
Another investigation focused on prostate cancer cells (PC-3), where the compound demonstrated an IC50 value of 12.7 µM. The study reported that treatment led to significant apoptosis, suggesting a potential therapeutic role in prostate cancer management . -
Breast Cancer Analysis:
In breast cancer cell line MCF-7, this compound showed an IC50 value of 9.5 µM, with mechanisms involving both apoptosis and cell cycle arrest being identified .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3 |
InChI Key |
FAKZZAPTCZOFFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=C1)CN |
Origin of Product |
United States |
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